molecular formula C7H10N2O4 B011526 天冬氨酰-丙氨酰-二酮哌嗪 CAS No. 110954-19-3

天冬氨酰-丙氨酰-二酮哌嗪

货号 B011526
CAS 编号: 110954-19-3
分子量: 186.17 g/mol
InChI 键: RVLCUCVJZVRNDC-IMJSIDKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Aspartyl-alanyl-diketopiperazine involves a practical approach using the cyclization of L-aspartic acid with different amino acids, leading to a new bifunctional diketopiperazine (DKP) scaffold. This DKP scaffold bears a carboxylic acid and amino functionalities, which can be utilized to grow peptide sequences into tetra-, penta-, and hexapeptidomimetic sequences through solution-phase peptide synthesis strategies (Ressurreição et al., 2008).

Molecular Structure Analysis

The molecular structure of Aspartyl-alanyl-diketopiperazine and its derivatives have been extensively analyzed using techniques such as 1H NMR spectroscopy, IR spectroscopy, CD spectroscopy, and computer modeling. These studies reveal the formation of beta-hairpin mimics involving 10-membered and 18-membered H-bonded rings and a reverse turn of the growing peptide chain, indicating a structured conformation in solution (Ressurreição et al., 2008).

Chemical Reactions and Properties

Aspartyl-alanyl-diketopiperazine exhibits specific chemical reactions, notably its ability to modulate inflammatory immune responses. For example, DA-DKP derived from human serum albumin can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy (Shimonkevitz et al., 2008).

Physical Properties Analysis

The physical properties of Aspartyl-alanyl-diketopiperazine derivatives, such as solubility and assembly behavior, are crucial for their application in materials science and biotechnology. The self-assembly properties of ADKP (aspartame-based AB-type diketopiperazine monomer) and poly(cyclo(l-aspartyl-4-amino-l-phenylalanyl)) were studied, revealing that these compounds can self-assemble into particles with various morphologies in different solvent systems (Yin et al., 2021).

Chemical Properties Analysis

The chemical properties of Aspartyl-alanyl-diketopiperazine, such as reactivity and interaction with other molecules, are influenced by its diketopiperazine ring structure. Studies have shown the potential of DA-DKP in synthesizing homochiral methyl 2-amino-3-aryl-butanoates and 3-methyl-aspartates through enolates exhibiting high levels of enantiodiscrimination (Bull et al., 2006).

科学研究应用

  1. 蛋白质结构研究: 它稳定蛋白质表面模拟物中的 β-发夹构象,有助于更好地理解蛋白质结构 (Pfeifer & Robinson, 1998).

  2. 组合化学: 天冬氨酰-丙氨酰-二酮哌嗪作为化学组合库的构建模块 (Rodionov et al., 2002).

  3. 化学稳定性研究: 天冬氨酰三肽衍生的二酮哌嗪由于在各种条件下的稳定性,在化学研究中具有潜在应用 (Brückner et al., 2012).

  4. 二肽酰基肽的立体异构体研究: 合成环[Asp-N-Bn-Ser]二酮哌嗪可用于研究二肽酰基肽的立体异构体及其衍生物 (Marchini et al., 2010).

  5. 食品添加剂分解: 它是阿斯巴甜盐酸盐的主要分解产物之一,用于食品科学研究 (Prudel et al., 1986).

  6. 聚酰胺合成: 用于分子量高的均聚酰胺的缩聚,并在不同的溶剂体系中表现出自组装性能 (Yin et al., 2021).

  7. 肽序列生长: 用于溶液相肽合成,以增长肽序列并诱导 β-发夹模拟物 (Ressurreição et al., 2008).

  8. 肿瘤血管生成研究: 在环状肽模拟物中,双功能二酮哌嗪支架可以抑制整合素与维特隆ectin的结合,而整合素参与了肿瘤血管生成 (Marchini et al., 2009).

  9. 药物分析: HPLC 和 CZE 方法可以分离和测定散装材料和减肥汽水中的阿斯巴甜及其分解产物 (Aboul‐Enein & Bakr, 1997).

  10. 神经学效应: 过量摄入阿斯巴甜(天冬氨酰-丙氨酰-二酮哌嗪的来源)可能与某些精神疾病的发病机制有关,并损害学习和情感功能 (Humphries et al., 2008).

安全和危害

  • Genotoxicity : DA-DKP has been found to exhibit aneugenic activity at concentrations exceeding real-life levels .
  • Clinical Use : Commercial human albumin preparations containing DA-DKP have been used safely in clinical settings .

未来方向

: Shimonkevitz, R. (2008). A diketopiperazine fragment of human serum albumin modulates T-lymphocyte cytokine production through rap1. The Journal of Trauma, 64(1), 35-41. Link : Genotoxicity information from here : Additional context from here : Safety information from here

属性

IUPAC Name

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartyl-alanyl-diketopiperazine

CAS RN

110954-19-3
Record name Aspartyl-alanyl-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-alanyl-diketopiperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTYL-ALANYL-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartyl-alanyl-diketopiperazine
Reactant of Route 2
Aspartyl-alanyl-diketopiperazine
Reactant of Route 3
Aspartyl-alanyl-diketopiperazine
Reactant of Route 4
Aspartyl-alanyl-diketopiperazine
Reactant of Route 5
Aspartyl-alanyl-diketopiperazine
Reactant of Route 6
Aspartyl-alanyl-diketopiperazine

Citations

For This Compound
51
Citations
D Bar-Or, GW Thomas, R Bar-Or, LT Rael… - Critical care …, 2006 - journals.lww.com
… One constituent responsible in part for the immunosuppressive activity was identified as aspartyl-alanyl diketopiperazine (DA-DKP) by liquid chromatography coupled to mass …
Number of citations: 69 journals.lww.com
R Shimonkevitz, G Thomas, DS Slone… - Journal of Trauma …, 2008 - journals.lww.com
… One of the modifications resulting from heat inactivation is the cleavage and cyclization of the N-terminal aspartate-alanine amino acid residues into aspartyl-alanyl-diketopiperazine (DA…
Number of citations: 41 journals.lww.com
D Bar-Or - Critical Care Medicine, 2007 - journals.lww.com
… use are immunosuppressive in vitro” ( 1 ) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartyl-alanyl diketopiperazine; …
Number of citations: 2 journals.lww.com
PP Mehta, VS Dhapte-Pawar - The American Journal of the Medical …, 2021 - Elsevier
… Nebulized aspartyl-alanyl diketopiperazine … Ampio Pharmaceuticals key platform system, Ampion™ is an aqueous solution containing aspartyl-alanyl diketopiperazine (DA-DKP), an anti…
Number of citations: 20 www.sciencedirect.com
J Schwappach, SM Dryden, KM Salottolo - Orthopedics, 2017 - journals.healio.com
… Commercial human serum albumin contains the anti-inflammatory and immune-modulating compound aspartyl-alanyl diketopiperazine, which is formed after the dipeptide aspartate-…
Number of citations: 17 journals.healio.com
D Bar-Or, GW Thomas, LT Rael… - Stem Cells …, 2015 - academic.oup.com
… Cultures treated with 100 μM aspartyl-alanyl diketopiperazine (C) also exhibited accelerated condensation, but this effect was not as pronounced as the full LMWF5A product. (D): 1 μM …
Number of citations: 29 academic.oup.com
C Schmidt - Nature biotechnology, 2021 - ncbi.nlm.nih.gov
… Ampio Pharmaceuticals Cyclized peptide derived from aspartyl-alanyl diketopiperazine … its blood-derived cyclized peptide LMWF5A (aspartyl-alanyl-diketopiperazine), which targets …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Peake, S Webb, A Delaney - Critical care medicine, 2007 - journals.lww.com
… vitro” (1) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartylalanyl diketopiperazine; DA-DKP), which is the result of …
Number of citations: 44 journals.lww.com
K Salottolo, B Cole, D Bar-Or - Patient Safety in …, 2018 - pssjournal.biomedcentral.com
… The ultrafiltrate contains aspartyl-alanyl diketopiperazine (DA-DKP, approximately 50–200 μM) and the excipients (ie sodium caprylate and sodium acetyltryptophanate). The ultrafiltrate …
Number of citations: 14 pssjournal.biomedcentral.com
M Angstwurm, R Gärtner - Critical care medicine, 2007 - journals.lww.com
… vitro” (1) is to alert clinicians and pharmacists that “albumin preparations” contain a significant amount of a chemical (aspartylalanyl diketopiperazine; DA-DKP), which is the result of …
Number of citations: 22 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。